(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
Description
(E)-3-(4-Hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic quinazolinone derivative featuring a fused pyrroloquinazolinone core with a substituted benzylidene moiety. The compound’s structure includes a conjugated enone system and a 4-hydroxy-3-methoxybenzylidene group, which confers distinct electronic and steric properties. Quinazolinones are recognized for their bioactivity, including antimicrobial and bromodomain-inhibiting properties .
Properties
IUPAC Name |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-11-12(6-7-16(17)22)10-13-8-9-21-15-5-3-2-4-14(15)19(23)20-18(13)21/h2-7,10-11,22H,8-9H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWVJGAYAPQNW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties Polarity/Solubility: The target compound’s 4-hydroxy-3-methoxybenzylidene group introduces strong polarity due to phenolic -OH and methoxy groups, likely enhancing aqueous solubility compared to aliphatic amino analogs (e.g., Compounds 4, 9) . Thermal Stability: Morpholino (Compound 11) and piperazinyl (Compound 13) derivatives exhibit higher decomposition temperatures (>250°C), suggesting enhanced stability from heterocyclic substituents. The target compound’s aromatic substituent may similarly improve thermal resilience .
Synthetic Considerations Reactivity: The target compound’s synthesis would likely follow the general procedure for benzylidene derivatives (e.g., condensation of the core with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions). Yields for similar reactions range from 35% (Compound 11) to 62% (Compound 13), depending on substituent steric/electronic effects . Purification: Analogous compounds are purified via flash column chromatography (FCC) with methanol/dichloromethane gradients, suggesting comparable methods for the target compound .
Bioactivity Implications Antimicrobial Potential: Brominated quinazolinones exhibit activity against Bacillus subtilis and Candida albicans at µg/mL levels . The target compound’s phenolic group may confer antioxidant or enhanced antimicrobial properties. Bromodomain Inhibition: Quinazolinones with planar substituents (e.g., benzylidene) are hypothesized to interact with bromodomain epigenetic readers, similar to reported analogs .
Table 2: Inferred Bioactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
